molecular formula C12H18ClN B3086506 [(2E)-3-Phenylprop-2-en-1-yl](propan-2-yl)amine hydrochloride CAS No. 1159783-37-5

[(2E)-3-Phenylprop-2-en-1-yl](propan-2-yl)amine hydrochloride

Cat. No.: B3086506
CAS No.: 1159783-37-5
M. Wt: 211.73 g/mol
InChI Key: WDUKNNGSGQAJIN-MLBSPLJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-Phenylprop-2-en-1-ylamine hydrochloride is a chemical compound with the molecular formula C12H17N·HCl. It is a derivative of propargylamines, which are known for their versatile applications in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride typically involves the reaction of 3-phenylprop-2-en-1-amine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride is scaled up using continuous flow reactors. This method ensures consistent quality and high yield of the product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-Phenylprop-2-en-1-ylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of (2E)-3-Phenylprop-2-en-1-ylamine, which can be further utilized in different applications .

Scientific Research Applications

(2E)-3-Phenylprop-2-en-1-ylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its therapeutic potential in treating neurodegenerative diseases and other medical conditions.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-Phenylprop-2-en-1-ylamine hydrochloride is unique due to its specific structural features and versatile applications. Unlike other similar compounds, it offers a combination of properties that make it suitable for a wide range of scientific and industrial applications .

Properties

IUPAC Name

(E)-3-phenyl-N-propan-2-ylprop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-11(2)13-10-6-9-12-7-4-3-5-8-12;/h3-9,11,13H,10H2,1-2H3;1H/b9-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUKNNGSGQAJIN-MLBSPLJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC=CC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC/C=C/C1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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